Potassium diethyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands and Their Derivatives

Dithiocarbamate ligands are characterized by the presence of the R₂NCS₂⁻ functional group, where 'R' can be an alkyl or aryl group. These ligands are typically formed from the reaction of a primary or secondary amine with carbon disulfide. nih.gov The two sulfur atoms in the dithiocarbamate moiety enable them to act as bidentate or monodentate ligands, forming stable chelate complexes with transition metals. nih.govresearchgate.net This chelating ability is a cornerstone of their chemical utility. nih.gov

The properties of dithiocarbamate complexes can be fine-tuned by modifying the organic substituents (R groups) on the nitrogen atom. researchgate.net This allows for the synthesis of a vast array of derivatives with tailored electronic and steric properties, influencing the stability and reactivity of the resulting metal complexes. researchgate.net Dithiocarbamates are considered "soft" ligands in the context of Hard and Soft Acid-Base (HSAB) theory, indicating a preference for binding to soft metal ions. wikipedia.org

Derivatives of dithiocarbamic acid, such as xanthates (ROCS₂⁻), dithiocarboxylates (RCS₂⁻), and diorganothiophosphates ((RO)₂PS₂⁻), share some similarities in their ligand properties. wikipedia.org The pi-donor character of the amino group in dithiocarbamates enhances the basicity of the sulfur atoms, a feature that distinguishes them from related 1,1-dithioacids. wikipedia.orgwikiwand.com

Historical Context of Dithiocarbamate Research

The history of dithiocarbamates dates back to the early 1880s, when they were first utilized as catalysts in the rubber vulcanization process. nih.gov Their commercial application expanded significantly during World War II, where they were employed as fungicides. nih.gov In 1943, the first dithiocarbamate derivative, nabam, was patented for agricultural use, soon followed by zineb, which was the first to be coupled with a metal. nih.govresearchgate.net

The ease of their synthesis and the low cost of starting materials contributed to their widespread adoption in agriculture. nih.govresearchgate.net The first dithiocarbamate-based pesticides, thiram (B1682883) and ziram, were introduced to the market in the 1930s. nih.govresearchgate.net Research into the coordination chemistry of dithiocarbamates with various metals has been extensive, leading to their application in diverse fields beyond agriculture, including analytical chemistry and materials science. nih.govasianpubs.org

General Classification and Structural Attributes of Dithiocarbamates

Dithiocarbamates can be broadly classified based on the nature of the organic substituents attached to the nitrogen atom. nih.gov A common classification divides them into: nih.gov

Methyl-dithiocarbamates (MDTCs): such as metam (B94612) sodium.

Dimethyl-dithiocarbamates (DMDTCs): including ziram, thiram, and ferbam.

Ethylene-bis-dithiocarbamates (EBDTCs): such as mancozeb, maneb, and zineb.

Propylene-bis-dithiocarbamates (PBDTCs): including propineb.

Structurally, the dithiocarbamate anion (R₂NCS₂⁻) exhibits resonance, with a significant contribution from a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are distributed over the two sulfur atoms. wikipedia.orgwikiwand.com This resonance results in a partial double bond character for the C-N bond, leading to a higher rotational barrier around this bond. wikipedia.orgwikiwand.com The NCS₂ core and the atoms attached to the nitrogen are typically coplanar. wikipedia.org

Dithiocarbamate ligands can coordinate to metal ions in several ways: researchgate.net

Bidentate: Both sulfur atoms coordinate to the same metal center, forming a chelate ring. This is the most common coordination mode. nih.gov

Monodentate: Only one sulfur atom coordinates to the metal center. nih.gov

Bridging: The dithiocarbamate ligand bridges two different metal centers.

The geometry of the resulting metal complexes can be tetrahedral, square planar, or octahedral, depending on the metal ion and its oxidation state. nih.gov

Significance of Potassium Diethyldithiocarbamate (B1195824) (PDDC) within Dithiocarbamate Chemistry

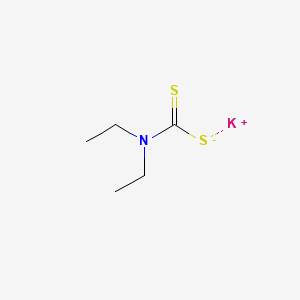

Potassium diethyldithiocarbamate, with the chemical formula (C₂H₅)₂NCS₂K, holds a significant position within the field of dithiocarbamate chemistry. biosynth.comcas.org It serves as a readily available and water-soluble source of the diethyldithiocarbamate anion, making it a convenient starting material for the synthesis of various metal diethyldithiocarbamate complexes. wikipedia.org

The synthesis of this compound is typically achieved by the reaction of diethylamine (B46881) with carbon disulfide in the presence of potassium hydroxide (B78521). google.comgoogle.com This straightforward synthesis contributes to its widespread use. wikipedia.org

One of the key applications of this compound is as a chelating agent. nih.gov Its ability to form stable complexes with a variety of metal ions is exploited in analytical chemistry for the separation and determination of metals. mdpi.com For instance, it has been used in the chromatographic determination of multiple heavy metals. mdpi.com The diethyldithiocarbamate ligand, derived from the potassium salt, readily reacts with many metal salts to form transition metal dithiocarbamate complexes. wikipedia.org

Furthermore, the diethyldithiocarbamate ligand is known to stabilize metals in various oxidation states, including unusually high ones such as Cu(III), Fe(IV), and Ni(III). wikipedia.orgmdpi.com This property is of fundamental interest in inorganic and coordination chemistry. The study of this compound and its derivatives continues to be an active area of research, with potential applications in materials science and beyond.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₀KNS₂ |

| Molar Mass | 187.4 g/mol |

| CAS Number | 3699-30-7 |

| Appearance | Pale yellow solid |

| Solubility | Water soluble |

Properties

IUPAC Name |

potassium;N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.K/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRVUCVOAUMDT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10KNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-84-2 (Parent) | |

| Record name | Ditiocarb potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90958162 | |

| Record name | Potassium diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3699-30-7 | |

| Record name | Ditiocarb potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L64X552R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Potassium Diethyldithiocarbamate

Fundamental Principles of Dithiocarbamate (B8719985) Synthesis

The synthesis of dithiocarbamates is a well-established area of organosulfur chemistry, primarily revolving around the reaction of amines with carbon disulfide.

The foundational method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. nih.govnih.gov This reaction is a nucleophilic addition process where the amine attacks the electrophilic carbon of the carbon disulfide molecule. researchgate.net The initial product of this reaction is a dithiocarbamic acid. researchgate.net

The general synthesis is often conducted as a "one-pot" reaction. nih.gov Depending on the amine used, either mono- or dialkyl-dithiocarbamates are formed. nih.gov For potassium diethyldithiocarbamate (B1195824), a secondary amine, diethylamine (B46881), is the precursor. The reaction proceeds through the formation of the unstable diethyldithiocarbamic acid intermediate, which is then stabilized as its potassium salt. researchgate.net

Alkaline conditions are crucial for the successful synthesis and stabilization of dithiocarbamates. nih.govnih.govencyclopedia.pub The primary role of the base is to deprotonate the dithiocarbamic acid formed in the initial reaction step, converting it into a stable dithiocarbamate salt. nih.govresearchgate.net Strong bases such as potassium hydroxide (B78521) (KOH) are used to produce stable potassium salts of dithiocarbamate. nih.gov The presence of a base also helps to conserve the amine during the reaction. nih.gov

While alkaline conditions are necessary, extremely strong alkaline environments can be detrimental, leading to the degradation of aliphatic dithiocarbamates into various sulfur-containing compounds like sulfonates and disulfides. encyclopedia.pub The choice and control of the base are therefore critical for achieving a high yield and purity of the desired dithiocarbamate salt. mdpi.com

Specific Synthetic Routes for Potassium Diethyldithiocarbamate

The synthesis of this compound (PDDC) from diethylamine, carbon disulfide, and a potassium source can be optimized to maximize yield and purity.

Several parameters can be adjusted to enhance the synthesis of PDDC. The reaction is typically carried out at a low temperature, often using refrigerated carbon disulfide, and the reagents are added dropwise to control the reaction rate, prevent side reactions, and manage temperature. nih.gov While some studies suggest the order of reagent addition does not significantly impact the final product, a common procedure involves adding the amine to the reaction vessel, followed by the base, and finally the carbon disulfide. nih.gov To suppress side reactions, an excess of carbon disulfide may be employed. mdpi.com The completion of the synthesis is often indicated by a color change in the reaction mixture, with colors such as yellow or white being associated with the formation of the product. nih.gov

| Parameter | Condition/Strategy | Purpose/Effect | Reference |

|---|---|---|---|

| Temperature | Low temperature (e.g., using refrigerated CS₂) | Controls reaction rate, prevents unwanted side products. | nih.gov |

| Reagent Addition | Slow, dropwise addition | Prevents vigorous reaction, increases selectivity, and controls temperature. | nih.gov |

| Reagent Stoichiometry | Excess of carbon disulfide (CS₂) | Suppresses the formation of unwanted byproducts. | mdpi.com |

| Base | Use of strong bases like Potassium Hydroxide (KOH) | Forms a stable potassium salt of the dithiocarbamate. | nih.gov |

| Solvent | Ethanol or its mixture with DMF | Provides a suitable medium for the reaction, though solubility of KOH can be a limitation in some aprotic solvents. | mdpi.com |

Precise control of pH is a key strategy for improving the efficiency and quality of PDDC synthesis. google.com A patented process highlights the importance of adjusting the pH of the reaction system to a specific range, typically between 6.0 and 8.0. google.com This method involves reacting carbon disulfide and carbamide in the presence of an alkali lye, such as potassium hydroxide. google.com By carefully controlling the pH, the conversion rate of the entire process can be increased, leading to a higher quality product. google.com

| Controlled pH Value | Reported Outcome | Reference |

|---|---|---|

| 6.0 - 8.0 | Improved conversion efficiency and product quality. | google.com |

| 6.5 | Specified as an effective pH for the reaction. | google.com |

| 7.0 | Specified as an effective pH for the reaction. | google.com |

| 7.5 | Specified as an effective pH for the reaction. | google.com |

Advanced Synthetic Approaches Utilizing Dithiocarbamate Precursors

Dithiocarbamate complexes, formed from ligands like diethyldithiocarbamate, serve as versatile precursors in advanced synthetic applications, particularly in materials science. nih.govnih.gov They are widely used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.govresearchgate.net This application is advantageous because the dithiocarbamate ligand contains sulfur, eliminating the need for a separate sulfur source, and the C-S bond is relatively easy to break under thermal conditions. nih.govnih.gov

Furthermore, dithiocarbamates are employed in the synthesis of various organic intermediates. For instance, light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams. nih.govencyclopedia.pub They also find application in polymer chemistry as reversible addition-fragmentation chain-transfer (RAFT) agents. nih.gov These advanced uses highlight the chemical versatility of the dithiocarbamate functional group beyond its simple salt form. nih.govorganic-chemistry.org

Synthesis of Metal Dithiocarbamate Coordination Compounds

This compound is widely employed as a ligand for the synthesis of metal dithiocarbamate coordination compounds. The dithiocarbamate moiety acts as a bidentate ligand, binding to metal ions through its two sulfur atoms to form stable chelate rings. This property is exploited to create a diverse range of metal complexes with various transition metals and main group elements. nih.gov

The general synthesis method involves the reaction of an aqueous solution of a metal salt with a solution of this compound. nih.gov This typically results in the precipitation of the neutral metal dithiocarbamate complex, which can then be isolated. For instance, reacting copper(II) nitrate (B79036) with this compound in an aqueous solution yields the copper(II) diethyldithiocarbamate complex. nih.gov Similarly, gold(III) complexes can be prepared using this methodology. nih.gov

The nature of the resulting coordination compound can be either homoleptic, where the metal is coordinated only to dithiocarbamate ligands, or heteroleptic, where other types of ligands are also present in the metal's coordination sphere. nih.gov Homoleptic complexes are common when a divalent metal ion is coordinated by two symmetrical dithiocarbamate ligands. nih.gov These coordination compounds are not only of academic interest for their structural diversity but also serve as precursors for other applications.

Formation of Dithiocarbamate-Derived Adducts and Nanostructures

A significant application of metal diethyldithiocarbamate complexes is their use as single-source precursors (SSPs) for the synthesis of metal sulfide nanostructures. nih.gov The thermal decomposition of these complexes provides a convenient and efficient route to produce corresponding metallic sulfide nanoparticles. nih.gov This method is advantageous because the dithiocarbamate ligand is rich in sulfur, eliminating the need for a separate sulfur source. nih.gov

The synthesis is often carried out using solvothermal methods, where the decomposition of the dithiocarbamate complex occurs in a high-boiling point solvent. To control the size and morphology of the resulting nanoparticles, capping agents are frequently employed. nih.gov These agents, such as oleylamine (B85491) or dodecanethiol, can also function as reducing agents, solvents, or surfactants during the synthesis. nih.gov

The table below summarizes the synthesis of various metal sulfide nanoparticles using dithiocarbamate precursors, highlighting the versatility of this approach.

| Precursor Complex | Target Nanoparticle | Synthesis Conditions | Particle Size/Morphology |

| N-alkyldithiocarbamate copper(II) complexes | Copper Sulfide (Cu₉S₅ and Cu₂S) | 180 °C with NaBH₄ | - |

| bis(diethyldithiocarbamato)disulfidothioxo tungsten(VI) | Chromium-doped Tungsten Disulfide (WS₂) | 450 °C | - |

| tetrakis(N,N-diethyldithiocarbamato)molybdenum(IV) | Molybdenum Sulfide (MoS₂) | 450 °C | Flake thickness of ~10 nm |

| Manganese diethyldithiocarbamate trihydrate | Manganese Sulfide (MnS) | 290 °C | - |

| lead(II) complexes of morpholine (B109124) dithiocarbamate | Lead Sulfide (PbS) | 160 °C | 13.86–36.06 nm |

This table presents data on the synthesis of metal sulfide nanoparticles from various dithiocarbamate complexes. nih.gov

Synthetic Utility of Diethyldithiocarbamate in Organic Chemistry

Beyond coordination chemistry, this compound is a valuable tool in organic synthesis, serving as a nucleophilic source of the diethyldithiocarbamate moiety and participating in various chemical transformations.

Application as a Reagent in Organic Synthesis

This compound's primary role in organic synthesis is as a chelating agent and a building block for more complex molecules. One key application is the removal of transition metals from organic reaction media. researchgate.net Many organic reactions are catalyzed by transition metals, and their removal from the final product is often necessary. Dithiocarbamates form insoluble complexes with metals like copper, which can then be easily filtered off. researchgate.net

Furthermore, this compound is used in multicomponent reactions to construct S-aryl dithiocarbamates. organic-chemistry.org These reactions, often mediated by copper, can couple boronic acids, amines, and carbon disulfide to form a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org Visible-light photocatalysis has also been employed to synthesize S-alkyl dithiocarbamates from alkyl carboxylic acids and tetraalkylthiuram disulfides, showcasing a green chemistry approach. organic-chemistry.org

Role in the Synthesis of Organic Intermediates (e.g., Lactams, Cyanamide)

This compound and its derivatives are instrumental in the synthesis of important organic intermediates such as lactams and cyanamides.

The synthesis of dithiocarbamate-containing lactams can be achieved through a light-catalyzed reaction of dithiocarbamates in a suitable solvent like cyclohexane. nih.gov This photochemical approach allows for the formation of four- to eight-membered lactam rings that incorporate the dithiocarbamate functional group, making them suitable for further chemical modifications. nih.gov Additionally, carbamoyl (B1232498) dithiocarbamates can undergo radical cyclization to form β-lactam structures, which are core components of many antibiotics. nih.gov

A notable application is in the synthesis of cyanamides. Traditionally, the synthesis of cyanamides involved highly toxic reagents like cyanogen (B1215507) halides. nih.gov A more environmentally benign, one-pot method has been developed using dithiocarbamate salts. researchgate.netresearchgate.net In this process, the dithiocarbamate salt is treated with molecular iodine to form an isothiocyanate in situ. Subsequent reaction with aqueous ammonia (B1221849) yields a thiourea (B124793), which is then further desulfurized by iodine to produce the corresponding cyanamide (B42294) in good yields. researchgate.netresearchgate.net This method is not only cost-effective but also avoids the use of highly toxic materials. researchgate.net

The table below illustrates the one-pot synthesis of various cyanamides from their corresponding dithiocarbamate salts using molecular iodine.

| Starting Dithiocarbamate | Product Cyanamide | Yield (%) |

| Dithiocarbamate of Aniline | Phenylcyanamide | 85 |

| Dithiocarbamate of p-Toluidine | p-Tolylcyanamide | 82 |

| Dithiocarbamate of p-Anisidine | p-Methoxyphenylcyanamide | 80 |

| Dithiocarbamate of Naphthylamine | Naphthylcyanamide | 75 |

| Dithiocarbamate of Benzylamine | Benzylcyanamide | 88 |

This table showcases the yields of various cyanamides synthesized from dithiocarbamate salts in a one-pot reaction. researchgate.net

Coordination Chemistry and Metal Complexation of Potassium Diethyldithiocarbamate

Ligand Properties and Coordination Modes of Diethyldithiocarbamates

The diethyldithiocarbamate (B1195824) anion is an organosulfur ligand that forms stable complexes with metals. nih.gov It is classified as a mono-anionic species that typically coordinates in a symmetrical fashion through its two sulfur atoms. mdpi.com

Bidentate vs. Monodentate Coordination

The diethyldithiocarbamate ligand can exhibit different coordination modes, primarily acting as either a bidentate or a monodentate ligand. researchgate.netnih.gov

Bidentate Coordination: In its most common coordination mode, the diethyldithiocarbamate ligand acts as a bidentate chelating agent, where both sulfur atoms bind to the central metal ion, forming a stable four-membered ring. researchgate.netnih.gov This bidentate chelation is a key factor in the stability of many metal-dithiocarbamate complexes. researchgate.net The ligand can also act as a bidentate bridging ligand, connecting two metal centers. sysrevpharm.org

Monodentate Coordination: Although less common, the diethyldithiocarbamate ligand can also coordinate to a metal ion through only one of its sulfur atoms, acting as a monodentate ligand. researchgate.netnih.gov This mode of coordination is observed in certain complexes, and the distinction between bidentate and monodentate coordination can often be made using spectroscopic techniques like NMR. For instance, in some palladium(II) complexes, one diethyldithiocarbamate ligand binds in a bidentate fashion while another is monodentate. mdpi.com

The specific coordination mode adopted by the diethyldithiocarbamate ligand is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Chelation Affinity of the Dithiocarbamate (B8719985) Functional Group

The dithiocarbamate functional group (S₂CNR₂) exhibits a strong chelation affinity for a wide range of metal ions. This high affinity is attributed to the presence of two sulfur donor atoms, which are considered soft bases according to Hard-Soft Acid-Base (HSAB) theory and thus form strong bonds with soft and borderline metal acids. wikipedia.org

The delocalization of electron density across the S-C-S framework, influenced by the nitrogen atom's pi-donor properties, enhances the basicity of the sulfur atoms. wikipedia.org This electronic structure contributes to the formation of stable chelate rings with metal ions. The dithiocarbamate ligand is known to form stable complexes with metals in various oxidation states. researchgate.netnih.gov

The strong binding ability of dithiocarbamates makes them effective chelating agents for various applications. For instance, they have been investigated for their potential in removing heavy metals like lead, cadmium, copper, and zinc from polluted water by forming insoluble metal complexes. researchgate.net The interaction between diethyldithiocarbamate and copper(II) ions is particularly strong. nih.gov

Synthesis and Characterization of Metal-Diethyldithiocarbamate Complexes

Metal-diethyldithiocarbamate complexes are typically synthesized through straightforward and efficient methods.

Complexation with Transition Metals (e.g., Cu, Zn, Fe, Pd, Ni, Co, Rh, Ir, Mo, W)

Diethyldithiocarbamate readily forms complexes with a vast array of transition metals. The most common synthetic route involves a salt metathesis reaction, where an aqueous solution of a metal salt is reacted with a solution of an alkali metal diethyldithiocarbamate salt, such as sodium or potassium diethyldithiocarbamate. wikipedia.orgwikipedia.org This often results in the immediate precipitation of the metal-dithiocarbamate complex. chemicalbook.comgoogle.com

Interactive Table: Synthesis of Transition Metal-Diethyldithiocarbamate Complexes

| Metal | Precursor | Synthesis Method | Product | Reference(s) |

| Copper (Cu) | Copper(II) chloride | Reaction with sodium diethyldithiocarbamate in water. | Copper(II) diethyldithiocarbamate | rsc.org |

| Monovalent copper-cysteamine and disulfiram (B1670777) | One-step oxidation-reduction reaction. | Copper(II) diethyldithiocarbamate | researchgate.netmedchemexpress.com | |

| Zinc (Zn) | Zinc chloride | Reaction with sodium diethyldithiocarbamate in water. | Zinc diethyldithiocarbamate | chemicalbook.comiaea.org |

| Zinc sulfate (B86663) | Reaction with sodium diethyldithiocarbamate in a dichloromethane/water mixture. | Zinc diethyldithiocarbamate | researchgate.netasianpubs.org | |

| Iron (Fe) | Iron(III) chloride | Metathesis reaction with sodium diethyldithiocarbamate. | Iron(III) tris(diethyldithiocarbamate) | wikipedia.orgontosight.ai |

| Iron(II) sulfate heptahydrate and sodium nitrite | Formation of [Fe(NO)(H₂O)₅]²⁻ followed by addition of sodium diethyldithiocarbamate. | Dinitrosyliron complex with diethyldithiocarbamate | calstate.edu | |

| Palladium (Pd) | Not specified | Reaction with diethyldithiocarbamate ligands. | Palladium(II) diethyldithiocarbamate complexes | nih.govresearchgate.net |

| Nickel (Ni) | Nickel(II) chloride hexahydrate | Reaction with sodium diethyldithiocarbamate in aqueous solution. | Nickel bis(diethyldithiocarbamate) | nasa.govwikipedia.org |

| Cobalt (Co) | Cobalt(II) nitrate (B79036) | Air-oxidation of a mixture with a dithiocarbamate salt. | Cobalt(III) tris(diethyldithiocarbamate) | wikipedia.org |

| Cobalt(II) chloride hexahydrate | Reaction with sodium diethyldithiocarbamate. | Cobalt(III) tris(diethyldithiocarbamate) | chemeducator.orgresearchgate.net | |

| Rhodium (Rh) | Not specified | Not specified | Rhodium diethyldithiocarbamate complexes | Not specified |

| Iridium (Ir) | [Ir(μ-Cl)(COD)]₂ | Reaction with sodium diethyldithiocarbamate in acetone/dichloromethane. | Ir(COD)(Et₂dtc) | acs.org |

| Molybdenum (Mo) | Mo(CO)₆ | Oxidative addition of thiuram disulfides. | Mo(S₂CNMe₂)₄ | wikipedia.org |

| Tungsten (W) | Not specified | Not specified | Tungsten diethyldithiocarbamate complexes | Not specified |

Note: The table provides examples of synthetic methods and is not exhaustive.

Influence of Metal Oxidation State on Complex Formation

The oxidation state of the metal ion plays a crucial role in determining the stoichiometry and structure of the resulting diethyldithiocarbamate complex. The dithiocarbamate ligand is known for its ability to stabilize metals in unusually high oxidation states, such as Fe(IV), Co(IV), and Ni(III). wikipedia.orgakjournals.com

For instance, with iron, both iron(II) and iron(III) complexes can be formed. ontosight.airesearchgate.net Iron(III) typically forms the neutral complex, iron(III) tris(diethyldithiocarbamate), Fe(S₂CNEt₂)₃. wikipedia.org In the case of cobalt, the reaction of a cobalt(II) salt with diethyldithiocarbamate in the presence of air leads to the formation of the stable cobalt(III) complex, Co(S₂CNEt₂)₃. wikipedia.org Similarly, manganese(II) can be oxidized to manganese(III) during complexation in the presence of oxygen. nih.gov

The stability of a particular oxidation state is a complex interplay of the metal's intrinsic properties and the electronic characteristics of the dithiocarbamate ligand.

Spectroscopic and Diffraction Techniques for Structural Elucidation

A variety of spectroscopic and diffraction techniques are employed to characterize the structure and bonding of metal-diethyldithiocarbamate complexes.

Interactive Table: Characterization Techniques for Metal-Diethyldithiocarbamate Complexes

| Technique | Information Obtained | Example Application | Reference(s) |

| Infrared (IR) Spectroscopy | Identification of the C-N and C-S stretching frequencies, providing insight into the coordination mode of the dithiocarbamate ligand. | Characterization of zinc diethyldithiocarbamate and cobalt(III) tris(diethyldithiocarbamate). | chemeducator.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the molecular structure in solution, including distinguishing between different coordination modes (e.g., monodentate vs. bidentate). | Characterization of cobalt(III) tris(diethyldithiocarbamate) and zinc diethyldithiocarbamate. | iaea.orgchemeducator.org |

| X-ray Diffraction | Precise determination of bond lengths and angles in the solid state, providing a definitive structural analysis. | Elucidation of the structure of iron(III) tris(diethyldithiocarbamate) and iridium(I) complexes. | wikipedia.orgacs.org |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, which can be related to the coordination geometry and metal oxidation state. | Characterization of cobalt(III) dithiocarbamate complexes. | malayajournal.org |

| Mass Spectrometry | Determination of the molecular weight of the complex and can help identify species in solution. | Identification of a superoxo Mn(III) complex intermediate. | nih.gov |

| Magnetic Susceptibility | Determination of the number of unpaired electrons, which helps to determine the oxidation state and spin state of the metal center. | Characterization of tris(diethyldithiocarbamato)cobalt(III). | chemeducator.org |

Structural Diversity and Supramolecular Assembly of Metal-Diethyldithiocarbamate Complexes

The diethyldithiocarbamate (dedtc) ligand, with its bidentate sulfur donors, exhibits remarkable versatility in coordinating with a wide array of metal ions. This leads to the formation of metal-diethyldithiocarbamate complexes with diverse structural motifs and fascinating supramolecular assemblies. The coordination environment around the central metal ion is dictated by factors such as the metal's oxidation state, ionic radius, and electronic configuration, as well as steric and electronic effects of the ligand itself.

Geometrical Architectures (Octahedral, Square Planar, Tetrahedral)

Metal-diethyldithiocarbamate complexes adopt several preferred geometrical architectures, with octahedral, square planar, and tetrahedral being the most prevalent.

Octahedral Geometry: This coordination geometry is common for metal ions that form six-coordinate complexes. savemyexams.com In these structures, the central metal atom is bonded to three bidentate diethyldithiocarbamate ligands, or a combination of diethyldithiocarbamate and other ligands, to satisfy the coordination number of six. savemyexams.commdpi.com For instance, iridium(III) dithiocarbamate complexes frequently exhibit a distorted octahedral geometry. mdpi.com Similarly, cobalt(II) complexes with diethyldithiocarbamate can adopt octahedral geometries. sysrevpharm.org Ruthenium complexes also commonly form octahedral structures with S6 donor sets. mdpi.com

Square Planar Geometry: This geometry is characteristic of d8 metal ions such as Ni(II), Pd(II), and Pt(II). rsc.orglibretexts.org In these complexes, the central metal ion is typically coordinated to two diethyldithiocarbamate ligands, resulting in a four-coordinate, square planar arrangement. rsc.org The nickel(II) bis(N,N-diethyldithiocarbamate) complex, Ni(Et2dtc)2, is a classic example where the Ni2+ cation is coordinated in a square-planar fashion by two isobidentate Et2dtc ligands. chemrxiv.org Copper(II) can also form monomeric, distorted square planar complexes. researchgate.net The molecular structure of some iridium(I) complexes with diethyldithiocarbamate also reveals a distorted square planar coordination geometry. acs.org

Tetrahedral Geometry: Tetrahedral coordination is often observed for metal ions with a d10 electronic configuration, such as Zn(II) and Cd(II), or when bulky ligands are involved that sterically hinder the formation of higher coordination number complexes. libretexts.org Zinc(II) diethyldithiocarbamate complexes, for example, can exhibit a tetrahedral coordination geometry. libretexts.orgrsc.org

| Geometry | Common Metal Ions | Typical Coordination Number | Example Complex |

|---|---|---|---|

| Octahedral | Ir(III), Co(II), Ru(III) | 6 | [Ir(ppy)2(dedtc)] |

| Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) | 4 | Ni(Et2dtc)2 |

| Tetrahedral | Zn(II), Cd(II) | 4 | [Zn(dedtc)2] |

Intermolecular Interactions (e.g., Spodium Bonding, Halogen Bonding, π–π Stacking, C–H···S Contacts)

The solid-state structures of metal-diethyldithiocarbamate complexes are often stabilized by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in dictating the crystal packing and the formation of higher-order supramolecular architectures.

Spodium Bonding: This is a type of non-covalent interaction involving a Group 12 element, such as zinc, acting as the electron acceptor.

Halogen Bonding: This interaction involves a halogen atom acting as an electrophilic species (a σ-hole) and a Lewis base. nih.gov In the context of diethyldithiocarbamate complexes, halogen bonding can occur between a halogenated solvent molecule and the sulfur atoms of the ligand or between halogenated ligands themselves. nih.govdocumentsdelivered.com These interactions can be stronger than hydrogen bonds and π-π interactions, influencing the magnetic properties of the resulting materials. researchgate.net

π–π Stacking: Aromatic rings within the ligands of metal complexes can engage in π–π stacking interactions, which are important for stabilizing crystal structures. nih.govmdpi.com In dithiocarbamate complexes, the MS2C chelate ring possesses significant π-character and can act as an acceptor in C–H···π interactions, similar to arene rings. mdpi.com These interactions can lead to the formation of one-dimensional chains or other extended structures. rsc.org

Kinetic and Thermodynamic Aspects of Complex Formation

The formation of metal-diethyldithiocarbamate complexes is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for predicting the stability and reactivity of these complexes.

Ligand Substitution Reaction Mechanisms

Ligand substitution reactions in metal complexes, including those with diethyldithiocarbamate, can proceed through different mechanisms. The primary mechanisms are dissociative (D), associative (A), and interchange (I). libretexts.org

Dissociative (D) Mechanism: In this two-step mechanism, the leaving ligand first dissociates from the metal center to form an intermediate with a lower coordination number. libretexts.orgdalalinstitute.com This is followed by the coordination of the incoming ligand. libretexts.orgdalalinstitute.com This mechanism is often favored in octahedral complexes. libretexts.orgdalalinstitute.com

MLn → MLn-1 + L (slow)

MLn-1 + L' → MLn-1L' (fast)

Associative (A) Mechanism: In this mechanism, the incoming ligand first associates with the metal center to form an intermediate with a higher coordination number, followed by the departure of the leaving ligand. libretexts.org This pathway is common for square planar complexes. libretexts.org

MLn + L' → MLnL' (slow)

MLnL' → MLn-1L' + L (fast)

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand breaks. There is no distinct intermediate. The interchange mechanism can have either associative (Ia) or dissociative (Id) character.

The specific mechanism that dominates depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. For instance, most ligand substitutions in octahedral complexes are believed to occur through a dissociative or interchange dissociative mechanism. dalalinstitute.com

Stability Constants and Reaction Rates

The thermodynamic stability of metal-diethyldithiocarbamate complexes is quantified by their stability constants (β). A higher stability constant indicates a more stable complex. The stability of these complexes is influenced by the nature of the metal ion. asianpubs.orgresearchgate.net

The rates of complex formation are also a critical aspect. The formation of metal-diethyldithiocarbamate complexes is generally rapid. researchgate.net However, the persistence of these complexes can be affected by environmental factors such as pH. For example, complexation with metals like copper can inhibit the acid-catalyzed hydrolysis of dithiocarbamates, increasing their persistence. researchgate.net

| Metal Ion | log β2 (with dedtc in 60% ethanol-water) asianpubs.org |

|---|---|

| Mn(II) | 7.50 |

| Fe(II) | 8.90 |

| Co(II) | 11.45 |

| Ni(II) | 12.20 |

| Cu(II) | 14.05 |

| Zn(II) | 10.95 |

Mechanistic Research in Biological Systems

Cellular and Molecular Interactions of Diethyldithiocarbamate (B1195824) Compounds

Enzyme Inhibition Mechanisms (e.g., Cu,Zn-SOD, Aldehyde Dehydrogenase)

Diethyldithiocarbamate (DDC) is recognized for its ability to inhibit certain metalloenzymes. A primary target is copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD), an essential antioxidant enzyme. researchgate.netnih.gov DDC, a potent copper chelating agent, impairs the function of such enzymes by binding to their metal cofactors. researchgate.netnih.gov

Inhibition of Cu,Zn-SOD by DDC has been demonstrated in various models. For instance, in the yeast Saccharomyces cerevisiae, DDC treatment led to a dose-dependent inhibition of Cu,Zn-SOD in vivo. nih.gov Similarly, in vivo studies in mice showed that administration of DDC decreased Cu,Zn-SOD activity in the blood, liver, and brain. researchgate.net The mechanism of inhibition involves the chelation of the copper ion from the active site of the enzyme. researchgate.net While the inhibition is not reversed by dialysis, the enzymatic activity can be restored by the addition of copper sulfate (B86663) (CuSO4). researchgate.net

DDC also acts as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes. researchgate.netnih.gov The human ALDH superfamily consists of 19 isozymes with important physiological and toxicological roles. nih.govresearchgate.net For example, ALDH2 is key in alcohol metabolism by oxidizing acetaldehyde, while other ALDH isozymes are involved in processes like retinoic acid signaling and protecting against UV radiation-induced damage in the eye. nih.govresearchgate.net

Interactive Table: Effect of Diethyldithiocarbamate on Enzyme Activity

| Enzyme | Organism/System | Effect of DDC | Key Findings |

| Cu,Zn-Superoxide Dismutase (Cu,Zn-SOD) | Mice | Inhibition | Decreased activity in blood, liver, and brain. researchgate.net |

| Cu,Zn-Superoxide Dismutase (Cu,Zn-SOD) | Saccharomyces cerevisiae | Inhibition | Dose-dependent inhibition in vivo. nih.gov |

| Aldehyde Dehydrogenase (ALDH) | General | Inhibition | DDC is a known inhibitor. researchgate.net |

Modulation of Cellular Oxidative Stress and Redox Pathways

Diethyldithiocarbamate exhibits a complex role in modulating cellular oxidative stress and redox pathways, with evidence suggesting both antioxidant and pro-oxidant activities.

As an antioxidant, DDC is a powerful reductant capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals, hypochlorous acid, and peroxynitrite. nih.gov It can also chelate and subsequently oxidize ferrous ions, thereby blocking the generation of hydroxyl radicals and protecting against oxidative damage to DNA, proteins, and lipids. nih.gov

Conversely, DDC can also promote oxidative stress. By inhibiting Cu,Zn-SOD, it can lead to an accumulation of superoxide radicals. nih.govwikipedia.org Studies in rats have shown that DDC can increase copper levels within myelin and enhance oxidative stress in nerve tissue, leading to oxidative protein injury even before structural changes are detectable. nih.gov In V79 fibroblasts, DDC treatment at concentrations that cause a moderate imbalance in the thiol-state, but not cell death, stimulated oxidative stress, as indicated by increased levels of protein carbonyls and lipid peroxidation. nih.gov This effect appears to be linked to the initial cellular redox state, as pre-treatment with N-acetyl-l-cysteine (NAC), which increases intracellular glutathione (B108866) (GSH) levels, prevented these changes. nih.gov

The dual nature of DDC's effect on oxidative stress is further highlighted in studies on the yeast Saccharomyces cerevisiae. Inhibition of Cu,Zn-SOD by DDC led to a bell-shaped modification of carbonylprotein levels, suggesting a complex response to the induced oxidative stress. nih.gov This was accompanied by a compensatory increase in the activity of other antioxidant enzymes like glutathione reductase, isocitrate dehydrogenase, and glucose-6-phosphate dehydrogenase. nih.gov

Effects on Ion Channel Dynamics and Membrane Potentials (e.g., Potassium, Calcium)

The influence of diethyldithiocarbamate on ion channel dynamics and membrane potentials is an area of ongoing investigation. Ion channels, particularly those for potassium (K+) and calcium (Ca2+), are fundamental in regulating cellular functions, including membrane potential, cell volume, and signal transduction. nih.govfrontiersin.org

Potassium channels, the most diverse family of ion channels, play critical roles in nerve conduction and the function of organs like the heart and pancreas. researchgate.net Large-conductance Ca2+-activated K+ (BK) channels, for instance, are activated by membrane depolarization and increases in intracellular Ca2+, leading to K+ efflux and membrane hyperpolarization. frontiersin.org This process is crucial for modulating membrane excitability and intracellular Ca2+ homeostasis. frontiersin.org

Calcium channels, such as the L-type voltage-dependent Ca2+ channels, are also vital for cellular signaling. nih.gov The interplay between K+ and Ca2+ channels is essential for maintaining the resting membrane potential and generating action potentials. youtube.com Acetylcholine, a neurotransmitter, can influence this dynamic by modulating postsynaptic changes during processes like spike timing-dependent plasticity in the hippocampus. nih.gov

While direct studies on the effects of potassium diethyldithiocarbamate on specific ion channels are not extensively detailed in the provided context, its ability to induce oxidative stress is relevant. Oxidative stress is known to impact the function of various ion channels. Therefore, it is plausible that DDC could indirectly affect ion channel dynamics and membrane potentials through its modulation of the cellular redox environment.

Interactions with Proteins and Induction of Protein Cross-Linking

Diethyldithiocarbamate can induce covalent cross-linking of proteins under physiological conditions. nih.govacs.org This process is believed to proceed through the liberation of carbon disulfide (CS2), a known neurotoxin that can cause covalent cross-linking of proteins. nih.govacs.org

The mechanism involves the formation of dithiocarbamate (B8719985) on protein amino groups, followed by the production of various cross-linking structures, including bis(thiocarbamoyl) disulfide, dithiocarbamate ester, and thiourea (B124793). nih.govacs.org The presence of bis(lysyl) thiourea cross-links has been verified through protein hydrolysis and subsequent analysis. nih.govacs.org

Studies have shown that N,N-diethyldithiocarbamate promotes protein cross-linking more rapidly than equimolar CS2 under similar conditions. nih.govacs.org This has been observed with proteins such as the low molecular weight component of neurofilament triplet proteins. nih.govacs.org

Furthermore, diethyldithiocarbamate has been shown to prevent protein inactivation and cross-linking caused by agents like cisplatin. nih.gov In studies with the plasma protein alpha 2-macroglobulin, DDC was able to completely prevent the cross-linking induced by cisplatin. nih.gov It was also capable of reversing pre-formed platinum(II)-protein bonds, suggesting its ability to displace nucleophilic protein groups from stable bonds. nih.gov

Interactive Table: Protein Interactions of Diethyldithiocarbamate

| Interacting Molecule | Effect of DDC | Mechanism |

| General Proteins | Induces cross-linking | Liberation of carbon disulfide (CS2) leading to the formation of dithiocarbamate, bis(thiocarbamoyl) disulfide, dithiocarbamate ester, and thiourea cross-links. nih.govacs.org |

| Neurofilament Triplet Proteins | Covalently cross-links the low molecular weight component | Mediated by carbon disulfide. nih.govacs.org |

| alpha 2-Macroglobulin (cisplatin-induced cross-linking) | Prevents and reverses cross-linking | Displaces nucleophilic protein groups from stable bonds with platinum(II). nih.gov |

Anti-Microbial Mechanisms of Action

Antibacterial Activities

Diethyldithiocarbamate and its derivatives exhibit antibacterial activity against a range of pathogens. nih.govumsha.ac.ir The antibacterial action of DDC is often associated with the formation of complexes with metal ions, with copper ions (Cu2+) being particularly effective. nih.gov

The combination of DDC and Cu2+ has shown efficacy against bacteria such as Mycobacterium tuberculosis and Streptococcus pneumoniae. nih.gov This combination has also been found to be effective against both planktonic cells and biofilms of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The mechanism is thought to involve the inhibition of multiple steps in the biofilm formation cycle and a reduction in biofilm viability. nih.gov

The general proposed mechanism for the antimicrobial action of dithiocarbamates involves their ability to act as potent chelating agents. umsha.ac.ir This allows them to interact with essential sulfur-containing compounds in the cell wall and with vital enzymes within the microorganisms, thereby disrupting their normal function. umsha.ac.ir Other potential antibacterial mechanisms include altering cell membrane permeability and inhibiting nucleic acid and protein synthesis. nih.gov

For instance, some phytochemicals with antibacterial properties are thought to enhance the activity of antibiotics by increasing membrane permeability, which facilitates the entry of the drug. mdpi.com The lipophilic nature of certain compounds allows them to cross cell membranes, which is a key aspect of their antibacterial potential. mdpi.com

Antifungal Properties and Disruption of Fungal Metabolism

This compound and its related compounds, dithiocarbamates (DTCs), exhibit significant antifungal properties. Their mechanism of action is multifaceted, primarily revolving around their ability to chelate metal ions and interfere with essential fungal enzymes and cellular processes.

DTCs are known to be potent chelating agents, which allows them to interact with sulfur-containing compounds in the cell walls of fungi and inhibit essential enzymes. umsha.ac.ir This chelating ability is crucial for their fungicidal activity. For instance, sodium diethyldithiocarbamate has demonstrated in vitro antifungal activity against a range of fungi, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Mucor mucedo. nih.gov

The antifungal efficacy of DTCs can be enhanced when they are complexed with metals. nih.gov Studies have shown that various dithiocarbamate derivatives can potently inhibit fungal carbonic anhydrases (CAs). nih.gov Specifically, dimethyl- and diethyldithiocarbamate were found to be weaker inhibitors, while derivatives with other chemical groups led to more potent inhibition of fungal CAs. nih.gov Furthermore, disulfiram (B1670777) (a related compound that metabolizes to diethyldithiocarbamate) has been shown to reduce the activity of other vital enzymes like aldehyde dehydrogenase (ALDH) and urease, thereby inhibiting the growth of the oomycete Pythium insidiosum. nih.gov Disulfiram has also demonstrated fungicidal activity against various yeast and Aspergillus isolates. nih.gov

Research on organoruthenium complexes with dithiocarbamates has revealed promising antifungal activity against several clinically relevant fungal species, including various Candida species, Paracoccidioides brasiliensis, Cryptococcus neoformans, and Sporothrix schenckii. nih.govresearchgate.net These ruthenium complexes were often more active than the free dithiocarbamate ligands, suggesting a synergistic effect of the metal complex. nih.govresearchgate.net The mechanism of action for some antifungal agents involves targeting the fungal cell wall, and resistance can arise from mutations in the target enzymes. nih.gov

Table 1: Antifungal Activity of Diethyldithiocarbamate and Related Compounds

| Compound/Complex | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| Sodium diethyldithiocarbamate | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Mucor mucedo | In vitro antifungal activity | nih.gov |

| Dithiocarbamate derivatives | Fungi | Inhibition of carbonic anhydrases | nih.gov |

| Disulfiram | Pythium insidiosum | Inhibition of ALDH and urease, leading to growth inhibition | nih.gov |

| Disulfiram | Yeast isolates, Aspergillus isolates, Candida isolates | Fungicidal activity | nih.gov |

| Dithiocarbamate organoruthenium complexes | Candida spp., Paracoccidioides brasiliensis, Cryptococcus neoformans, Sporothrix schenckii | In vitro antifungal activity | nih.govresearchgate.net |

| Potassium dithiocarbazinates | Various bacteria and fungi | Good to excellent inhibitory effects, especially on fungi | kmu.ac.ir |

Antiviral and Antiparasitic Mechanisms

The antiviral and antiparasitic activities of diethyldithiocarbamate and its derivatives are largely attributed to their metal-chelating properties and their ability to disrupt key biological processes within the pathogens. nih.gov

In the context of antiviral research, dithiocarbamate compounds have shown efficacy against various viruses. For instance, pyrrolidine (B122466) dithiocarbamate (PDTC) has demonstrated strong antiviral action against several human rhinovirus (HRV) serotypes. google.com It was observed to reduce the virus titer in treated cells and inhibit the cytopathic effects induced by the virus. google.com The mechanism is thought to involve the inhibition of the transcription factor NFκB. google.com Dithiocarbamates are also being investigated for their potential against coronaviruses. Some novel dithiocarbamates have been found to inhibit the 3CL protease (3CLpro) of SARS-CoV-2, a key enzyme for viral replication. nih.gov The potassium dithiocarbamate intermediate, in particular, showed potency comparable to more complex derivatives, possibly acting as a zinc complex to inhibit the protease. nih.gov

As for their antiparasitic properties, dithiocarbamates have been studied for their effects on parasites like Trypanosoma and Plasmodium. nih.gov The antiparasitic mechanism is often based on the chelation of metals in the active sites of enzymes crucial for the parasite's oxidative metabolism, thereby disrupting essential biological functions. nih.gov For example, sodium diethyldithiocarbamate (DETC) has shown in vitro antiparasitic activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The compound's structure, with its amine portion stimulating reactive oxygen species production and its carbon disulfide end chelating metals, contributes to its toxicity against the parasite. nih.gov Disulfiram has also been shown to enhance the antimalarial activity of chloroquine (B1663885) against chloroquine-resistant Plasmodium strains. nih.gov

Table 2: Antiviral and Antiparasitic Activity of Diethyldithiocarbamate and Related Compounds

| Compound | Pathogen | Mechanism/Effect | Reference |

|---|---|---|---|

| Pyrrolidine dithiocarbamate (PDTC) | Human rhinovirus (HRV) | Inhibition of NFκB activation, reduction of virus titer and cytopathic effects | google.com |

| Novel dithiocarbamates | SARS-CoV-2 | Inhibition of 3CL protease | nih.gov |

| Sodium diethyldithiocarbamate (DETC) | Trypanosoma cruzi | Production of reactive oxygen species and metal chelation, leading to parasite toxicity | nih.gov |

| Disulfiram | Chloroquine-resistant Plasmodium strains | Potentiation of antimalarial activity of chloroquine | nih.gov |

Cytotoxic Mechanisms in Cellular Models

Induction of Programmed Cell Death Pathways (e.g., Paraptosis-like)

In cellular models, diethyldithiocarbamate (DDC) and its derivatives have been shown to induce a form of programmed cell death known as paraptosis-like cell death. nih.govnih.gov This type of cell death is distinct from apoptosis, autophagy, and necrosis and is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and/or mitochondrial swelling. nih.govnih.govnih.govdntb.gov.ua

The induction of paraptosis-like cell death by DDC, particularly in combination with other agents, involves significant ER stress. nih.govnih.gov This is evidenced by a transient increase in the expression of ER stress markers such as BiP and PERK, followed by a sustained increase in CHOP expression. nih.govnih.gov This process leads to the formation of numerous vacuoles from the ER cisterns in the cytoplasm. nih.govnih.gov Following this vacuolization, functional disorders of the mitochondria and an increase in the generation of superoxide anions within them occur. nih.govnih.gov The cell death process can be partially suppressed by inhibitors of protein synthesis and folding, as well as by inhibitors of the IP3 receptor. nih.gov

Paraptosis is increasingly being recognized as a potential strategy in cancer therapy, as it targets non-apoptotic stress responses in tumor cells. dntb.gov.uamdpi.com The induction of this cell death pathway can be triggered by various chemical compounds and may help overcome resistance to apoptosis-based therapies. nih.govdntb.gov.ua

Role in Metal Ion Redistribution and Associated Cellular Damage (e.g., Copper Accumulation and Lipid Peroxidation in Experimental Animal Nerve Tissue)

A key aspect of the cytotoxic mechanism of diethyldithiocarbamate (DDC) is its ability to redistribute metal ions, particularly copper, leading to cellular damage. nih.govnih.gov DDC forms a lipophilic complex with copper, which can accumulate in tissues and promote oxidative stress. nih.gov

In experimental animal models, administration of N,N-diethyldithiocarbamate (DEDC) has been shown to cause a significant elevation of copper levels in peripheral nerves and the brain. nih.govnih.gov This accumulation of copper is associated with increased lipid peroxidation, as evidenced by elevated levels of F2-isoprostanes and malondialdehyde (MDA) in nerve tissue. nih.gov Importantly, this elevation in copper and lipid peroxidation precedes the onset of myelin lesions and inflammation, suggesting a causal role in the subsequent neuropathy. nih.govosti.gov The data indicates that the peripheral nervous system is particularly sensitive to DEDC-mediated demyelination. nih.gov

Studies in rat hepatocyte cultures have also demonstrated the ability of DDC to mobilize metals. nih.gov For instance, in cells pretreated with inorganic lead, cadmium, and mercury, DDC treatment altered the cellular concentrations of these metals. nih.gov DDC was able to restore the activity of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is inhibited by lead, suggesting that DDC can chelate the metal and render it unavailable to the enzyme. nih.gov However, in the case of mercury, DDC treatment led to an increase in cellular mercury concentration and a further decrease in alcohol dehydrogenase (ADH) activity. nih.gov

Table 3: Effects of Diethyldithiocarbamate on Metal Ion Distribution and Cellular Damage

| Experimental Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Rat model of peripheral myelinopathy | N,N-diethyldithiocarbamate (DEDC) | Elevated copper levels and lipid peroxidation in peripheral nerve preceding myelin lesions. | nih.govosti.gov |

| Rat peripheral nerve | N,N-diethyldithiocarbamate (DEDC) | Increased total copper in brain and peripheral nerve; elevated F2-isoprostanes and lesions only in peripheral nerve. | nih.gov |

| Rat hepatocyte cultures | Diethyldithiocarbamate (DTC) | Mobilization of lead, cadmium, and mercury with varying effects on cellular enzyme activity. | nih.gov |

Synergistic Cellular Effects with Co-Administered Agents (e.g., Vitamin B12b)

The cytotoxic effects of diethyldithiocarbamate (DDC) can be significantly enhanced when co-administered with certain agents, such as Vitamin B12b (hydroxycobalamin). nih.govnih.gov This synergistic effect has been observed in human larynx carcinoma cells. nih.gov

The combination of DDC and Vitamin B12b leads to a more potent toxic effect on tumor cells than either agent alone. nih.govnih.gov The underlying mechanism involves Vitamin B12b catalyzing the formation of oxidized derivatives of disulfiram (DSF), a metabolite of DDC. nih.govnih.gov This process significantly increases the cytotoxicity of DDC, independent of copper ions. nih.gov

The combined treatment induces severe ER stress, extensive ER vacuolization, and ultimately leads to paraptosis-like cell death. nih.govnih.gov This synergistic interaction highlights a potential therapeutic strategy for enhancing the anti-cancer effects of dithiocarbamates.

Mechanisms of Neurotoxicity in Experimental Animal Models

In experimental animal models, dithiocarbamates have been shown to exhibit neurotoxic effects, particularly on the peripheral nervous system. nih.govnih.govoup.com The mechanisms underlying this neurotoxicity are complex and involve multiple factors.

One of the primary mechanisms is the elevation of copper levels in nervous tissue, leading to oxidative stress and subsequent damage to myelin. nih.govnih.govoup.com As previously discussed, N,N-diethyldithiocarbamate (DEDC) administration in rats leads to copper accumulation and lipid peroxidation in peripheral nerves, which precedes the development of myelin lesions. nih.govnih.gov This suggests that copper-mediated oxidative stress is a key contributor to the observed myelinopathy. nih.govosti.gov

Furthermore, dithiocarbamates can interfere with mitochondrial function. Studies have shown that diethyldithiocarbamate (DTC) can alter the mitochondrial membrane state by uncoupling and inhibiting the respiratory chain. nih.gov DTC can also potentiate the neurotoxic effects of other compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonism-like symptoms. nih.gov DTC and the active metabolite of MPTP, MPP+, mutually potentiate the inhibition of electron transport in mitochondria. nih.gov

The neurotoxicity of dithiocarbamates is also linked to their ability to inhibit certain enzymes in the nervous system. nih.gov For instance, some dithiocarbamates can inhibit acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine. nih.gov Disulfiram, which metabolizes to diethyldithiocarbamate, inhibits dopamine-β-hydroxylase, causing an increase in dopamine (B1211576) concentration in the brain. nih.gov

Myelin Injury and Demyelination Processes

Demyelination is a pathological process characterized by damage to the myelin sheath, the protective fatty layer that insulates nerve fibers. mayoclinic.orgphysio-pedia.comhealthline.com This damage disrupts nerve impulse transmission, leading to neurological symptoms. mayoclinic.orghealthline.com Research has identified N,N-diethyldithiocarbamate (DEDC), the active metabolite of disulfiram, as a compound capable of inducing myelin injury. nih.gov Studies using rat models have demonstrated that DEDC exposure can lead to demyelination, with the peripheral nervous system appearing to be more susceptible to these effects. nih.gov

A critical finding in the mechanism of DEDC-mediated neurotoxicity is the direct involvement of myelin in copper accumulation. nih.govnih.gov Investigations have shown that DEDC administration increases the concentration of copper specifically within the myelin compartment of nerve cells. nih.govnih.gov Furthermore, the onset of oxidative stress precedes the appearance of detectable structural changes in the myelin, suggesting that it is an early and causative event in the injury cascade. nih.govnih.gov Lipid peroxidation, a marker of oxidative damage to fats, is significantly elevated in the peripheral nerves of DEDC-treated animals and is considered a key event that either contributes to or results from the myelin injury. nih.gov

Table 1: Research Findings on DEDC-Induced Myelin Injury

| Study Focus | Animal Model | Key Findings | Citations |

| Copper Localization | Rat | DEDC increases copper content specifically within the myelin sheath. | nih.gov, nih.gov |

| Timing of Injury | Rat | Oxidative stress is promoted prior to observable structural changes in myelin. | nih.gov, nih.gov |

| System Sensitivity | Rat | The peripheral nervous system is more sensitive to DEDC-mediated demyelination than the central nervous system. | nih.gov |

| Lipid Peroxidation | Rat | Elevated levels of lipid peroxidation products are found in peripheral nerves, indicating oxidative damage. | nih.gov |

Role of Copper Chelation and Oxidative Stress in Neurotoxicity

The neurotoxic effects of diethyldithiocarbamate are intrinsically linked to its interaction with copper and the subsequent induction of oxidative stress. The prevailing hypothesis suggests that DEDC, a lipophilic molecule, chelates copper to form a lipid-soluble complex. nih.govnih.gov This complex is capable of crossing the blood-nerve barrier, facilitating the transport and accumulation of copper within the nervous system. nih.gov

Studies have confirmed that oral administration of DEDC significantly increases copper concentration in the brain, even without supplemental copper intake. nih.gov This accumulation is not benign; the excess copper delivered to the nervous system is redox-active. nih.gov The redox cycling of the accumulated copper is believed to generate reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govnih.gov This oxidative stress, in turn, promotes lipid peroxidation, causing direct damage to the lipid-rich myelin sheath and contributing to the observed neurotoxicity. nih.govnih.gov Therefore, the neurotoxicity is not caused by copper deficiency, but rather by an excess of redox-active copper being transported into the brain and nerves, where it promotes oxidative injury. nih.govnih.gov While DEDC exposure might be expected to inhibit copper-dependent enzymes like superoxide dismutase-1 (SOD-1) by sequestering copper, studies have shown that repeated dosing can actually increase SOD-1 activity in nerve tissues, suggesting a complex compensatory response to the induced oxidative stress. nih.gov

Table 2: Mechanistic Steps of DEDC-Induced Neurotoxicity

| Step | Process | Description | Citations |

| 1 | Chelation | DEDC chelates copper, forming a lipophilic Cu-DEDC complex. | nih.gov, nih.gov |

| 2 | Transport | The lipophilic complex crosses the blood-nerve barrier. | nih.gov |

| 3 | Accumulation | Copper accumulates to an excessive degree in the brain and peripheral nerves, specifically within myelin. | nih.gov, nih.gov, nih.gov |

| 4 | Oxidative Stress | The accumulated copper is redox-active, generating reactive oxygen species (ROS) and causing lipid peroxidation and myelin injury. | nih.gov, nih.gov, nih.gov |

Antioxidant Mechanisms and Radical Scavenging Activities

The dithiocarbamate class of compounds can exhibit dual roles, acting as either antioxidants or pro-oxidants depending on the chemical environment and, crucially, the specific metal ion they are complexed with. researchgate.netmdpi.com The antioxidant activity of a compound is its ability to neutralize free radicals, which can be achieved through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). mdpi.comnih.gov The structure of the antioxidant, its solubility, and environmental factors all influence which mechanism predominates. mdpi.com

In certain contexts, metal complexes of dithiocarbamates have demonstrated antioxidant properties. mdpi.com For instance, silver(I) dithiocarbamate complexes have been noted for their antioxidant and radical scavenging activities in specific assays. researchgate.net Chelation itself can be an antioxidant mechanism if it sequesters a metal ion in a redox-inactive state, preventing it from participating in free radical-generating reactions like the Fenton reaction. semanticscholar.orgmdpi.com

However, in the context of neurotoxicity, the interaction between diethyldithiocarbamate and copper results in a pro-oxidant effect. nih.govnih.gov The dominant mechanism is the compound's ability to mobilize and transport redox-active copper into the nervous system. nih.govnih.gov This action leads to the generation of reactive oxygen species and subsequent oxidative damage, overriding any potential radical scavenging activity the molecule might otherwise possess. nih.govnih.govnih.gov The biological outcome is therefore determined not by a generic antioxidant potential, but by the specific, toxic gain-of-function conferred by the formation of the lipophilic copper complex.

Table 3: Duality of Dithiocarbamate Activity

| Activity Profile | Mechanism | Context / Conditions | Citations |

| Antioxidant (Potential) | Radical scavenging (e.g., HAT, SET); Chelation of metals into a redox-inactive state. | Dependent on the specific metal complexed (e.g., with Silver(I)) and the assay conditions. | researchgate.net, mdpi.com, nih.gov |

| Pro-oxidant (Observed in Neurotoxicity) | Forms a lipophilic complex with copper, transporting it into the nervous system where it becomes redox-active and generates ROS. | In biological systems with available copper, leading to accumulation in the brain and nerves. | nih.gov, nih.gov, nih.gov |

Analytical Chemistry Applications of Potassium Diethyldithiocarbamate

Utilization as a Chelating Reagent for Metal Ion Analysis

The primary role of potassium diethyldithiocarbamate (B1195824) in analytical chemistry is as a chelating agent. The diethyldithiocarbamate anion, [S₂CN(C₂H₅)₂]⁻, readily reacts with metal ions (Mⁿ⁺) to form uncharged metal-chelate complexes, often with a general formula M(S₂CN(C₂H₅)₂)ₙ. These complexes are typically insoluble in water but readily soluble in organic solvents, a property that is extensively exploited for analytical purposes. nih.gov

Spectrophotometry is a classical and accessible analytical technique that relies on measuring the absorption of light by a colored solution. Potassium diethyldithiocarbamate is an excellent chromogenic reagent for this purpose because many of its metal complexes are intensely colored.

The general procedure involves reacting an aqueous solution containing the target metal ion with a solution of this compound. This reaction forms a colored metal-diethyldithiocarbamate complex which is then extracted into an immiscible organic solvent, such as chloroform (B151607) or carbon tetrachloride. The intensity of the color of the organic phase, which is proportional to the concentration of the metal, is then measured using a UV-visible spectrophotometer at the wavelength of maximum absorbance (λₘₐₓ).

A notable example is the determination of copper(II). Copper(II) reacts with diethyldithiocarbamate to form a stable, yellow-brown copper(II) diethyldithiocarbamate complex, Cu(DDTC)₂, which is extracted into an organic solvent. This complex exhibits a strong absorbance maximum at approximately 435 nm. nih.gov The method can also be adapted for other metals. For instance, the determination of mercury can be achieved indirectly. Since the mercury(II) diethyldithiocarbamate complex is more stable but colorless, mercury can be quantified by its ability to displace copper from the colored Cu(DDTC)₂ complex, leading to a measurable decrease in absorbance. nih.gov

Table 1: Examples of Metals Determined by Spectrophotometry using Diethyldithiocarbamate

| Metal Ion | Complex Formed | Color of Complex | Typical λₘₐₓ (nm) | Notes |

|---|---|---|---|---|

| Copper (Cu²⁺) | Cu(DDTC)₂ | Yellow-brown | ~435 | Direct determination based on absorbance. nih.gov |

| Mercury (Hg²⁺) | Hg(DDTC)₂ | Colorless | N/A | Indirect determination by displacement of Cu²⁺ from Cu(DDTC)₂. nih.gov |

| Cobalt (Co²⁺) | Co(DDTC)₃ | Green | ~650 | Oxidized to a stable Co(III) complex. |

| Nickel (Ni²⁺) | Ni(DDTC)₂ | Yellow-green | ~395 | Subject to interference from other metals. |

In many environmental and biological samples, the concentration of target metal ions is often too low for direct measurement. This compound is crucial for pre-concentration, a step that increases the concentration of the analyte to a detectable level while simultaneously removing it from a complex sample matrix that could cause interference. researchgate.net

Solvent Extraction: This is the most common pre-concentration technique involving diethyldithiocarbamate. After chelation in the aqueous phase, the resulting neutral metal-DDTC complexes are extracted into a small volume of an organic solvent. This process transfers the metal from a large volume of the original sample into a much smaller volume of solvent, thereby increasing its concentration. This technique is frequently used as a sample preparation step for other instrumental methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). researchgate.net

High-Performance Liquid Chromatography (HPLC): Diethyldithiocarbamate complexes are amenable to separation by HPLC. After extraction, the mixture of metal-DDTC complexes can be injected into an HPLC system. Using a reversed-phase column, different metal complexes can be separated based on their varying polarities and affinities for the stationary phase. For example, complexes of Co(III), Cr(III), Cu(II), Hg(II), and Ni(II) can be effectively separated. itu.edu.trtandfonline.com This allows for the simultaneous determination of multiple metals in a single analytical run.

Methodologies for Trace Element Quantification

The ability of this compound to chelate with a wide array of metals makes it a valuable tool for the broad-spectrum analysis of trace and heavy metals in various matrices.

The concern over heavy metal contamination in water, soil, and food has driven the development of sensitive analytical methods. Diethyldithiocarbamate-based methods are frequently employed for this purpose. The chelation and extraction procedure is effective for a range of toxic metals including lead (Pb), cadmium (Cd), nickel (Ni), and zinc (Zn), as well as other trace elements like iron (Fe), manganese (Mn), and vanadium (V). researchgate.net

A rapid single extraction using dithiocarbamate (B8719985) followed by analysis with ICP-MS has been shown to be effective for the simultaneous pre-concentration and determination of Fe, Mn, V, Cr, Ni, Co, Cu, Zn, As, Mo, Cd, Pb, and U in seawater. researchgate.net The pre-concentration step is vital for achieving the very low detection limits required for environmental monitoring.

Table 2: Research Findings on Trace Element Pre-concentration with Diethyldithiocarbamate

| Analyte(s) | Sample Matrix | Pre-concentration Method | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| Fe, Mn, V, Cr, Ni, Co, Cu, Zn, As, Mo, Cd, Pb, U | Seawater | Solvent extraction with dithiocarbamate into MIBK | ICP-MS | Quantitative recoveries were achieved for all metals at a pH of 4.1-6.4, enabling trace-level determination. | researchgate.net |

| Cd, Cu, Pb, Zn | Natural Waters | Solvent extraction with 4-morpholine dithiocarbamate into chloroform | AAS | The method was successfully applied with recoveries ranging from 91% to 101%. | ntu.edu.sg |

| Cu, Pb, Cd, Ni, Co, Zn | Real Samples | Solid phase extraction on modified activated carbon | AAS | Demonstrated a sensitive method for simultaneous pre-concentration with high recovery rates (95.6% - 99.9%). |

Electrochemical methods offer advantages such as high sensitivity, portability, and low cost. While this compound itself is not typically the primary ionophore in potentiometric sensors for heavy metals, its electrochemical properties and those of its metal complexes are relevant to the field.

The diethyldithiocarbamate ligand can be determined electrochemically. For example, sodium diethyldithiocarbamate has been analyzed using square-wave adsorptive stripping voltammetry (SWAdSV) on a silver nanoparticle solid amalgam electrode, with a detection limit in the nanomolar range (7.26 x 10⁻⁸ mol L⁻¹). tandfonline.comepa.gov This demonstrates that the dithiocarbamate functional group is electrochemically active.

This electrochemical activity forms the basis for developing chemically modified electrodes for heavy metal detection. An electrode surface can be modified with a chelating agent like diethyldithiocarbamate. When the electrode is placed in a sample solution, it selectively accumulates metal ions on its surface via chelation. The accumulated metal is then quantified using techniques like anodic stripping voltammetry (ASV), where the metal is stripped (oxidized) from the electrode, generating a current signal proportional to its concentration. nih.govitu.edu.tr While significant research focuses on various modifying agents, the strong chelating ability of dithiocarbamate makes it a candidate for such applications.

Analytical Challenges and Method Development

Despite its utility, the use of this compound is not without challenges. Method development has focused on overcoming these limitations to improve accuracy, selectivity, and sensitivity.